

Application Notes and Protocols for PX-866-17OH in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological effects and experimental protocols for the use of PX-866 and its active metabolite, **PX-866-17OH** (sonolisib), in glioblastoma (GBM) cell lines. The information is curated from preclinical and clinical studies to guide research and development efforts targeting the PI3K pathway in this aggressive brain tumor.

Introduction

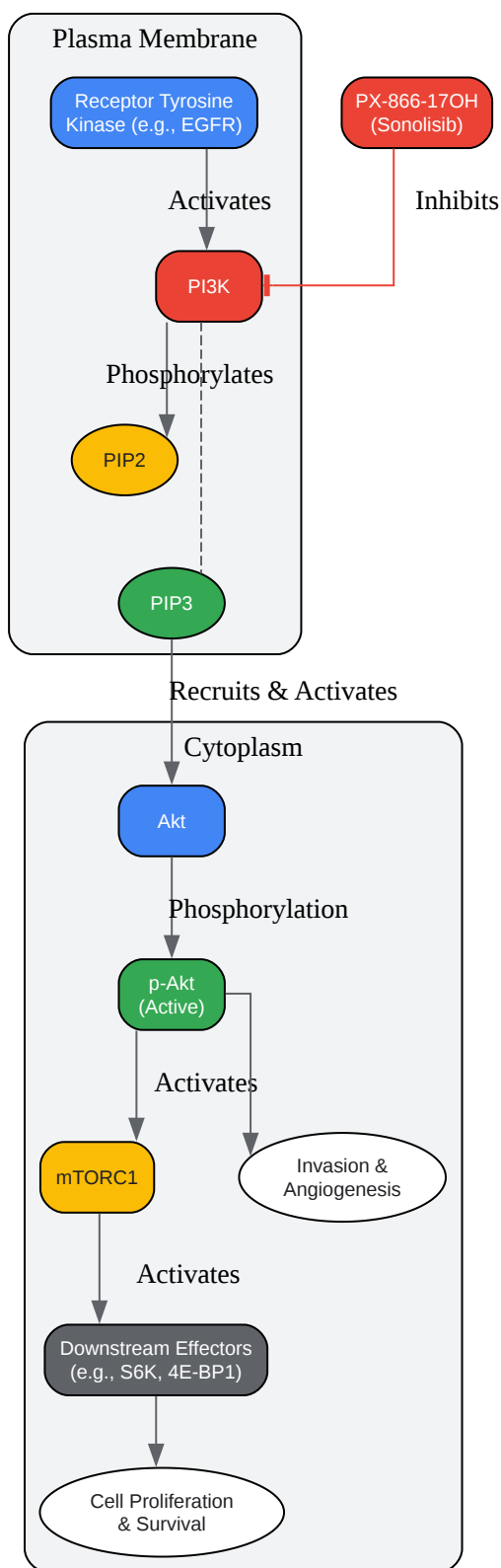
Glioblastoma is the most common and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and resistance to conventional therapies.^{[1][2]} A key signaling pathway frequently dysregulated in GBM is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, survival, and metabolism.^{[2][3]} PX-866 is a potent, irreversible pan-class I PI3K inhibitor derived from wortmannin.^[3] Its primary metabolite, **PX-866-17OH**, exhibits even greater potency against PI3K isoforms. This document details the mechanism of action, cellular effects, and relevant experimental protocols for studying **PX-866-17OH** in glioblastoma cell lines.

Mechanism of Action

PX-866 and its active metabolite irreversibly inhibit the catalytic subunits of class I PI3K, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to

reduced activation of downstream effectors, most notably the serine/threonine kinase Akt.[3]
The inhibition of Akt phosphorylation at key residues (Threonine 308 and Serine 473) disrupts the signaling cascade that promotes cell survival, proliferation, and invasion in glioblastoma cells.[3]

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

PI3K/Akt signaling pathway and the inhibitory action of **PX-866-17OH**.

Quantitative Data Summary

The following tables summarize the quantitative effects of PX-866 in various glioblastoma cell lines.

Table 1: In Vitro Efficacy of PX-866 in Glioblastoma Cell Lines

| Cell Line | PTEN Status | IC50 (μM) | Reference |
|-----------|-------------|------------|---|
| U87 | Mutated | ~0.4 - 1.0 | [2] [3] |
| U251 | Mutated | ~0.4 - 1.0 | [3] |
| LN229 | Wild-type | > 1.0 | [3] |
| LN18 | Wild-type | > 1.0 | [3] |

Note: PTEN-negative cell lines generally exhibit greater sensitivity to PX-866.[\[2\]](#)

Table 2: Effect of PX-866 on Akt Phosphorylation and Cell Invasion

| Cell Line | PX-866 Concentration | Inhibition of p-Akt (Ser473) | Reduction in Cell Invasion | Reference |
|-----------|----------------------|------------------------------|----------------------------|---------------------|
| U251 | 400 nM | Significant Inhibition | Not Reported | [3] |
| U87 | 400 nM | Significant Inhibition | Not Reported | [3] |
| LN229 | 400 nM | Significant Inhibition | Not Reported | [3] |
| LN229 | 0.8 μM | Not Reported | ~68% | [3] |
| U251 | 0.8 μM | Not Reported | ~72% | [3] |

Table 3: Phase II Clinical Trial of PX-866 in Recurrent Glioblastoma

| Parameter | Value | Reference |
|-----------------------------------|-------------------|-----------|
| Number of Patients | 33 | [1] |
| Dosage | 8 mg daily | [1] |
| Partial Response | 3% (1 patient) | [1] |
| Stable Disease | 24% (8 patients) | [1] |
| Progression | 73% (24 patients) | [1] |
| 6-Month Progression-Free Survival | 17% | [1] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is adapted for determining the cytotoxic and cytostatic effects of **PX-866-17OH** on adherent glioblastoma cell lines.

Materials:

- Glioblastoma cell lines (e.g., U87, U251)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **PX-866-17OH** stock solution (in DMSO)
- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- 1% Acetic acid
- 10 mM Tris base solution
- 96-well plates

Protocol:

- **Cell Plating:** Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **PX-866-17OH** in complete medium. Replace the medium in the wells with 100 μ L of the respective drug dilutions. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C, 5% CO₂.
- **Cell Fixation:** Gently add 25 μ L of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
- **Washing:** Wash the plates five times with slow-running tap water and allow to air dry.
- **SRB Staining:** Add 50 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- **Removal of Unbound Dye:** Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
- **Solubilization:** Add 100 μ L of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
- **Absorbance Measurement:** Read the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in glioblastoma cells treated with **PX-866-17OH**.

Materials:

- Glioblastoma cell lines
- Complete culture medium
- **PX-866-17OH** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (5% BSA in TBST for phospho-antibodies)
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
- HRP-conjugated secondary antibody
- ECL detection reagent

Protocol:

- Cell Treatment: Plate glioblastoma cells and grow to 70-80% confluency. Treat cells with desired concentrations of **PX-866-17OH** for the specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Incubate the membrane with ECL reagent and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with an anti-total Akt antibody.



[Click to download full resolution via product page](#)

Workflow for Western blot analysis of Akt phosphorylation.

Transwell Invasion Assay

This protocol is used to assess the effect of **PX-866-17OH** on the invasive potential of glioblastoma cells.

Materials:

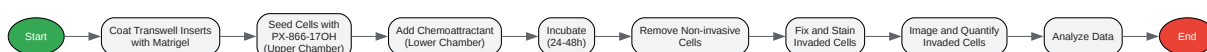
- Glioblastoma cell lines

- Serum-free and complete culture medium
- **PX-866-17OH** stock solution (in DMSO)
- Matrigel Basement Membrane Matrix
- 24-well Transwell inserts (8 μ m pore size)
- Cotton swabs
- Methanol
- Crystal Violet staining solution

Protocol:

- **Coating Inserts:** Thaw Matrigel on ice. Dilute Matrigel in cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
- **Cell Seeding:** Harvest glioblastoma cells and resuspend in serum-free medium containing the desired concentration of **PX-866-17OH** or vehicle control. Seed 5×10^4 to 1×10^5 cells into the upper chamber of the coated inserts.
- **Chemoattractant:** Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
- **Incubation:** Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.
- **Removal of Non-invasive Cells:** Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
- **Fixation:** Fix the invaded cells on the lower surface of the membrane by incubating the inserts in methanol for 10 minutes.
- **Staining:** Stain the invaded cells with Crystal Violet solution for 10-20 minutes.

- Washing: Gently wash the inserts with water to remove excess stain.
- Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the lower surface of the membrane using a microscope. Count the number of invaded cells in several random fields to quantify invasion.
- Data Analysis: Compare the number of invaded cells in the **PX-866-17OH**-treated groups to the control group.



[Click to download full resolution via product page](#)

Workflow for the Transwell invasion assay.

Conclusion

PX-866-17OH (sonolisib) is a potent inhibitor of the PI3K/Akt pathway, demonstrating significant anti-proliferative and anti-invasive effects in preclinical models of glioblastoma. While clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of patients achieved durable stable disease, suggesting that further investigation into predictive biomarkers and combination therapies is warranted. The protocols and data presented here provide a valuable resource for researchers working to further elucidate the therapeutic potential of targeting the PI3K pathway in glioblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PX-866-17OH in Glioblastoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593762#px-866-17oh-in-glioblastoma-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com